5-Vinylcytidine Matches Anti-HSV Potency of 2′-Deoxy-5-Vinyluridine While Demonstrating Significantly Reduced Cytotoxicity
2′-Deoxy-5-vinylcytidine exhibits equipotent antiviral activity against herpes simplex virus type 1 and type 2 (ID50 = 0.2 µg/mL) compared to 2′-deoxy-5-vinyluridine, but with markedly lower cell culture toxicity [1]. This combination yields a high selectivity index of 225, which is critical for antiviral therapeutic windows. The toxicity differential is explicitly noted: 'It is much less toxic to cell cultures than 2′-deoxy-5-vinyluridine' [1].
| Evidence Dimension | Antiviral activity and cytotoxicity |
|---|---|
| Target Compound Data | ID50 = 0.2 µg/mL; Selectivity Index = 225 |
| Comparator Or Baseline | 2′-Deoxy-5-vinyluridine: ID50 ≈ 0.2 µg/mL (similar activity), but with significantly higher cell culture toxicity |
| Quantified Difference | Selectivity Index of 225; toxicity 'much less' than comparator (qualitative descriptor with quantitative SI) |
| Conditions | In vitro herpes simplex virus replication assay in cell culture |
Why This Matters
Reduced cytotoxicity allows for higher dosing in antiviral assays and minimizes confounding off-target effects, making 5-Vinylcytidine the preferred tool for studying HSV replication mechanisms.
- [1] Rahim, S. G., Duggan, M. J. H., Walker, R. T., Jones, A. S., Dyer, R. L., Balzarini, J., & De Clercq, E. (1982). Synthesis and biological properties of 2′-deoxy-5-vinyluridine and 2′-deoxy-5-vinylcytidine. Nucleic Acids Research, 10(17), 5285–5294. View Source
